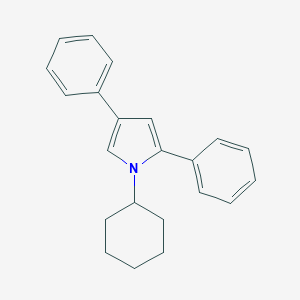

1-Cyclohexyl-2,4-diphenylpyrrole

Description

1-Cyclohexyl-2,4-diphenylpyrrole is a substituted pyrrole derivative featuring a cyclohexyl group at the 1-position and phenyl rings at the 2- and 4-positions of the pyrrole core. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom, widely studied for their electronic properties, synthetic versatility, and applications in pharmaceuticals and materials science.

Properties

CAS No. |

15811-42-4 |

|---|---|

Molecular Formula |

C22H23N |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

1-cyclohexyl-2,4-diphenylpyrrole |

InChI |

InChI=1S/C22H23N/c1-4-10-18(11-5-1)20-16-22(19-12-6-2-7-13-19)23(17-20)21-14-8-3-9-15-21/h1-2,4-7,10-13,16-17,21H,3,8-9,14-15H2 |

InChI Key |

QOOAUXQGDNWSCY-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1CCC(CC1)N2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Synonyms |

1-Cyclohexyl-2,4-diphenyl-1H-pyrrole |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Data for Comparable Compounds

Key Observations:

- Core Heterocycle Differences: The imidazole analog (C29H24N2) has a six-π-electron aromatic system with two nitrogen atoms, compared to the pyrrole’s single nitrogen. This increases nitrogen content (6.95% vs.

- Substituent Effects: The target’s cyclohexyl group introduces steric hindrance and lipophilicity, contrasting with polar groups like cyano or ester moieties in ’s pyrrole derivative .

- Molecular Weight : The target’s inferred molecular weight (301.43 g/mol) is significantly lower than the imidazole analog (400.52 g/mol), suggesting differences in solubility and diffusion properties.

Physicochemical Properties

- Melting Points : The imidazole analog (168–170°C) and a pyrrol-2-one derivative (227–229°C) demonstrate that bulkier substituents (e.g., phenyl groups) increase melting points due to enhanced van der Waals interactions. The target’s cyclohexyl group may lower its melting point compared to fully aromatic analogs.

- Spectroscopic Data: NMR: Imidazole derivatives (e.g., 1j) show aromatic proton signals at δ 6.67–7.67 ppm and alkyl chain signals at δ 2.50–4.08 ppm , whereas pyrrole derivatives () exhibit distinct shifts for cyano (δ 147.87 ppm in ¹³C NMR) and ester groups . IR: The imidazole analog shows C=N stretches at 1498 cm⁻¹, absent in pyrroles, which typically display N-H stretches (~3400 cm⁻¹) unless substituted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.